molecular formula C21H19N5O5 B2901427 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{3,4-dioxo-8-phenyl-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl}acetamide CAS No. 941887-13-4

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{3,4-dioxo-8-phenyl-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl}acetamide

Cat. No.: B2901427
CAS No.: 941887-13-4
M. Wt: 421.413
InChI Key: AHJCBGJBDOBVTR-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{3,4-dioxo-8-phenyl-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl}acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a benzodioxin ring and an imidazotriazinyl group, making it a subject of interest for researchers exploring new therapeutic agents and advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{3,4-dioxo-8-phenyl-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl}acetamide typically involves multiple steps. One common method starts with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is then treated with various alkyl/aralkyl halides in N,N-dimethylformamide (DMF) using lithium hydride as a base to produce the final compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above, with a focus on improving yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{3,4-dioxo-8-phenyl-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure high efficiency and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a range of N-substituted derivatives with varying biological activities .

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{3,4-dioxo-8-phenyl-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl}acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{3,4-dioxo-8-phenyl-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl}acetamide stands out due to its unique combination of a benzodioxin ring and an imidazotriazinyl group

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,4-dioxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O5/c27-18(22-14-6-7-16-17(12-14)31-11-10-30-16)13-26-20(29)19(28)25-9-8-24(21(25)23-26)15-4-2-1-3-5-15/h1-7,12H,8-11,13H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJCBGJBDOBVTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=O)C(=O)N(N=C2N1C3=CC=CC=C3)CC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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